molecular formula C12H16O3 B3032964 (S)-2-hydroxy-3-methyl-butyric acid benzyl ester CAS No. 65138-05-8

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester

Cat. No. B3032964
CAS RN: 65138-05-8
M. Wt: 208.25 g/mol
InChI Key: XANDRLFOMIFEFY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester, also known as S-HMB, is a novel molecule with a wide range of applications in the scientific and medical fields. It is a derivative of the non-essential amino acid beta-hydroxy-beta-methylbutyrate (HMB) and has a number of unique properties that make it an attractive option for researchers. S-HMB has been studied for its potential to improve muscle protein synthesis, reduce muscle damage, and enhance recovery after exercise. It is also being investigated for its potential to inhibit the activity of certain enzymes involved in the metabolism of fat and carbohydrates. In addition, S-HMB has been studied for its potential to reduce inflammation and oxidative stress, as well as its ability to reduce the risk of certain diseases.

Scientific Research Applications

Piperidine Derivatives Synthesis

(S)-2-Hydroxy-3-methyl-butyric acid benzyl ester is utilized in the synthesis of piperidine derivatives, which are important intermediates in pharmaceutical chemistry. Acharya and Clive (2010) demonstrated that 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce optically pure piperidines with various substituents. These compounds serve as versatile intermediates for synthesizing a range of substituted piperidine subunits (Acharya & Clive, 2010).

Elastase Inhibition Activities

In another study, Hasdemir et al. (2018) explored novel aryl, substituted aryl, and heteroaryl γ-benzyloxyimino-butyric acid methyl esters for their elastase inhibition activities. These compounds, including variants of (S)-2-hydroxy-3-methyl-butyric acid benzyl ester, showed significant activity as elastase inhibitors, suggesting potential applications in pharmaceutical and cosmetic industries (Hasdemir et al., 2018).

properties

IUPAC Name

benzyl (2S)-2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANDRLFOMIFEFY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473129
Record name (S)-2-hydroxy-3-methyl-butyric acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-hydroxy-3-methyl-butyric acid benzyl ester

CAS RN

65138-05-8
Record name (S)-2-hydroxy-3-methyl-butyric acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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